2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of 2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4’-(4-piperazinomethyl) benzophenone
- 4’-(4-Methylpiperazinomethyl) benzophenone
- 2-Fluoro-4’-(4-methylpiperidinyl) benzophenone
Uniqueness
2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone stands out due to its unique combination of a fluorine atom and a methylpiperazinomethyl group. This structural feature enhances its lipophilicity and ability to cross biological membranes, making it particularly valuable in medicinal chemistry for drug development .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLYAXXZSSPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642984 |
Source
|
Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-89-6 |
Source
|
Record name | Methanone, (2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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